An In-depth Technical Guide to N-tert-butyl-N-phenylacetamide
An In-depth Technical Guide to N-tert-butyl-N-phenylacetamide
Introduction and Significance
N-tert-butyl-N-phenylacetamide is a tertiary amide characterized by the presence of both a bulky tert-butyl group and a phenyl group on the nitrogen atom. This substitution pattern is of significant interest in medicinal chemistry and materials science. The steric hindrance imparted by the tert-butyl group is predicted to dramatically influence the molecule's conformation, chemical reactivity, and metabolic stability.
In drug development, the introduction of a tert-butyl group can serve as a metabolic shield, preventing or slowing enzymatic degradation of a drug molecule, thereby enhancing its pharmacokinetic profile.[1] Furthermore, the rigid, three-dimensional structure imposed by this group can lead to higher receptor selectivity.[1] Understanding the synthesis and properties of N-tert-butyl-N-phenylacetamide provides a foundational model for the behavior of more complex molecules incorporating this sterically demanding scaffold.
Physicochemical and Predicted Properties
The physical and chemical properties of N-tert-butyl-N-phenylacetamide are largely dictated by the bulky tert-butyl group and the aromatic phenyl ring.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₂H₁₇NO | - |
| Molecular Weight | 191.27 g/mol | - |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on the properties of N-tert-butylaniline (liquid) and other N-substituted acetanilides. |
| Boiling Point | > 230 °C | Expected to be higher than its precursor, N-tert-butylaniline (226.7 °C), due to increased molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, THF). Insoluble in water. | Typical for moderately polar organic compounds. |
| CAS Number | Not readily available in public databases. | - |
Proposed Synthesis and Experimental Protocol
The most direct and logical route to N-tert-butyl-N-phenylacetamide is the N-acylation of its secondary amine precursor, N-tert-butylaniline. This is a standard transformation in organic synthesis.
Synthesis Pathway
The reaction involves the nucleophilic attack of the secondary amine, N-tert-butylaniline, on the electrophilic carbonyl carbon of an acetylating agent, typically acetyl chloride, in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Caption: Proposed synthesis of N-tert-butyl-N-phenylacetamide.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-acylation of anilines.[2][3]
Materials:
-
N-tert-butylaniline (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) (1.5 eq)
-
Acetyl Chloride (1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-tert-butylaniline and dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Add triethylamine to the solution and stir for 5-10 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride dropwise to the stirring solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield pure N-tert-butyl-N-phenylacetamide.
Predicted Spectroscopic Data
Due to the absence of experimental data for the title compound, the following spectroscopic characteristics are predicted based on data from the structurally similar compound, N-ethyl-N-phenylacetamide (CAS 529-65-7) , and by accounting for the substitution of an ethyl group with a tert-butyl group.[4][5]
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |
| tert-Butyl (CH₃)₉ | ~1.4 - 1.6 | Singlet (s) | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. The chemical shift is downfield due to the deshielding effect of the adjacent nitrogen atom. |
| Acetyl (CH₃) | ~1.9 - 2.1 | Singlet (s) | The acetyl methyl protons will be a singlet, with a chemical shift typical for acetamides. |
| Aromatic (ortho-H) | ~7.2 - 7.4 | Multiplet (m) | Aromatic protons in the ortho position to the nitrogen. |
| Aromatic (meta-H) | ~7.3 - 7.5 | Multiplet (m) | Aromatic protons in the meta position. |
| Aromatic (para-H) | ~7.3 - 7.5 | Multiplet (m) | Aromatic proton in the para position. |
¹³C NMR Spectroscopy
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| tert-Butyl (CH₃) | ~28 - 30 | The methyl carbons of the tert-butyl group. |
| tert-Butyl (quaternary C) | ~55 - 60 | The quaternary carbon of the tert-butyl group, significantly deshielded by the nitrogen. |
| Acetyl (CH₃) | ~22 - 24 | The methyl carbon of the acetyl group. |
| Carbonyl (C=O) | ~170 - 172 | Typical chemical shift for an amide carbonyl carbon. |
| Aromatic (ipso-C) | ~142 - 144 | The aromatic carbon directly attached to the nitrogen. |
| Aromatic (ortho-C) | ~127 - 129 | Aromatic carbons in the ortho position. |
| Aromatic (meta-C) | ~129 - 131 | Aromatic carbons in the meta position. |
| Aromatic (para-C) | ~128 - 130 | Aromatic carbon in the para position. |
Mass Spectrometry (Electron Ionization)
The mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z = 191. Key fragmentation patterns would likely involve the loss of the tert-butyl group and cleavage of the amide bond.
-
m/z = 191 (M⁺): Molecular ion.
-
m/z = 134: Loss of the tert-butyl radical (•C(CH₃)₃).
-
m/z = 57: tert-Butyl cation (C(CH₃)₃⁺).
-
m/z = 43: Acetyl cation (CH₃CO⁺).
Chemical Reactivity and Steric Hindrance
The most significant feature of N-tert-butyl-N-phenylacetamide is the extreme steric congestion around the nitrogen atom. This has profound implications for its chemical reactivity and conformational dynamics.
Amide Bond Rotation and Planarity
Amide bonds typically exhibit a degree of double bond character due to resonance, which results in a planar geometry and a significant energy barrier to rotation around the C-N bond. However, in N-tert-butyl-N-phenylacetamide, the severe steric clash between the bulky tert-butyl group, the phenyl ring, and the acetyl group is expected to force the amide bond to adopt a non-planar, twisted conformation.[6][7] This distortion reduces the delocalization of the nitrogen lone pair into the carbonyl, weakening the C-N double bond character and lowering the barrier to rotation.[8]
Caption: The impact of steric hindrance on amide bond properties.
Hydrolytic Stability
The hydrolytic stability of amides is a critical parameter in drug design. While the reduced resonance in a sterically hindered amide might suggest increased susceptibility to hydrolysis, the bulky tert-butyl group is also expected to physically shield the carbonyl carbon from the approach of nucleophiles, such as water or hydroxide ions.[9] Therefore, the overall rate of hydrolysis will be a balance between these electronic and steric effects. It is plausible that under certain conditions, particularly enzymatic hydrolysis where substrate binding is highly specific, the steric bulk could significantly enhance stability.
Potential Applications
The unique structural features of N-tert-butyl-N-phenylacetamide suggest its utility as a scaffold or building block in several areas:
-
Medicinal Chemistry: As a fragment in the design of metabolically robust drug candidates. The N-tert-butyl-N-phenyl group can be incorporated into larger molecules to probe the effects of steric bulk on receptor binding and to improve pharmacokinetic properties.
-
Materials Science: The twisted amide conformation could be exploited in the design of novel polymers or molecular materials with unique properties, such as altered polarity, solubility, or thermal stability.
-
Mechanistic Studies: This molecule serves as an excellent model compound for studying the fundamental effects of steric hindrance on amide bond chemistry, which is relevant to a wide range of chemical and biological processes.
Conclusion
While not a commonly cataloged chemical, N-tert-butyl-N-phenylacetamide represents a fascinating molecular architecture. Its synthesis is feasible through standard organic chemistry techniques. The dominant influence of the tert-butyl group is predicted to result in a sterically congested, non-planar amide with altered electronic properties and reactivity compared to typical amides. This technical guide provides a scientifically grounded framework for researchers to synthesize, characterize, and explore the potential of this and related sterically hindered amides in their respective fields.
References
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Matsubara, T., & Ueta, C. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A, 118(38), 8664–8675. [Link]
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Belda, O., et al. (1995). Steric Effects on the Amide Isomer Equilibrium of Prolyl Peptides. Synthesis and Conformational Analysis of N-Acetyl-5-tert-butylproline N'-Methylamides. Journal of the American Chemical Society. [Link]
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Kulkarni, S. S., & Kulkarni, B. D. (2018). Density Functional Studies on Secondary Amides: Role of Steric Factors in Cis/Trans Isomerization. Molecules, 23(10), 2465. [Link]
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ResearchGate (2025). Restricted amide rotation with steric hindrance induced multiple conformations. ResearchGate. [Link]
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